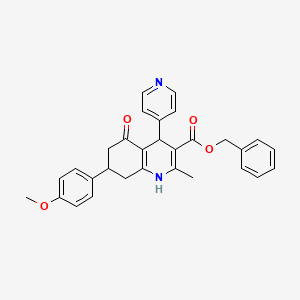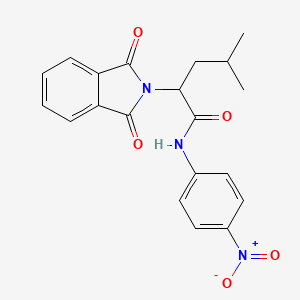![molecular formula C21H21ClN2O4 B5067401 N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B5067401.png)
N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. It was first developed by Abbott Laboratories in the 1990s and has since been the subject of numerous scientific studies.
科学的研究の応用
N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide has been extensively studied for its potential use as an analgesic drug. It has been shown to have a high affinity for the alpha4beta2 nicotinic acetylcholine receptor, which is involved in pain signaling. N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide has been found to be effective in a number of animal models of pain, including thermal, mechanical, and inflammatory pain.
作用機序
N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide acts as an agonist at the alpha4beta2 nicotinic acetylcholine receptor, which is located on neurons involved in pain signaling. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation. N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide has also been shown to inhibit the release of substance P, a neuropeptide that is involved in pain transmission.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are involved in pain modulation. N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide has also been found to inhibit the release of substance P, which is involved in pain transmission. In addition, N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide has a number of advantages for lab experiments. It has been shown to be effective in a number of animal models of pain, including thermal, mechanical, and inflammatory pain. N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide is also highly selective for the alpha4beta2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in pain signaling. However, N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide has a short half-life and is rapidly metabolized, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide. One area of research is the development of more potent and selective analogs of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide. Another area of research is the use of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide in combination with other analgesic drugs to enhance its effectiveness. Finally, there is a need for further research on the long-term effects of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide on the nervous system.
合成法
The synthesis of N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with morpholine to form N-(4-methoxybenzoyl)morpholine. This compound is then reacted with 4-chloroacetophenone to form N-(4-methoxybenzoyl)-N-(4-chlorophenyl)acetamide. The final step involves the reaction of this compound with vinylmagnesium bromide to form N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide.
特性
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-27-18-8-4-16(5-9-18)20(25)23-19(14-15-2-6-17(22)7-3-15)21(26)24-10-12-28-13-11-24/h2-9,14H,10-13H2,1H3,(H,23,25)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHQIFFHCQBSGV-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067318.png)
methyl]amine](/img/structure/B5067326.png)
![2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide](/img/structure/B5067331.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5067335.png)


![1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride](/img/structure/B5067359.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5067362.png)
![3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5067364.png)

![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)
![2-chloro-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5067383.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B5067389.png)
![1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5067396.png)